molecular formula C7H15N3O B1266914 n-Cyclohexylhydrazinecarboxamide CAS No. 52662-76-7

n-Cyclohexylhydrazinecarboxamide

Cat. No. B1266914
CAS RN: 52662-76-7
M. Wt: 157.21 g/mol
InChI Key: VZVGVHNZWUQMRZ-UHFFFAOYSA-N
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Description

N-Cyclohexylhydrazinecarboxamide (NCHC) is an organic compound that is used in various scientific research applications due to its unique properties. NCHC is a hydrazinecarboxamide derivative of cyclohexane and is a white, crystalline solid. It is soluble in water, ethanol, and other organic solvents. NCHC has a molecular weight of 173.2 g/mol and a melting point of 120-122°C.

Scientific Research Applications

Electrophilic Aminations

Research by Andreae and Schmitz (1991) discusses the application of cyclohexanespiro-3'-oxaziridine in transferring its NH group to various nucleophiles, enabling the synthesis of diverse compounds such as azines, hydrazines, and diaziridines. This indicates a potential application of n-Cyclohexylhydrazinecarboxamide in the synthesis of these compounds through electrophilic amination processes (Andreae & Schmitz, 1991).

Synthesis of Heterocyclic Compounds

Mohareb, Ho, and Alfarouk (2007) explored the use of N-benzoyl cyanoacetylhydrazine in synthesizing various new heterocyclic compounds, exhibiting antibacterial and antifungal activities. This suggests that derivatives of this compound could be utilized in creating biologically active heterocyclic compounds (Mohareb, Ho, & Alfarouk, 2007).

Antitumor Agents

The study by Gamage et al. (2002) on heterocyclic phenazinecarboxamides, synthesized through condensation with aminoheterocycles, revealed their potential as topoisomerase-targeted anticancer agents. This indicates the potential application of this compound derivatives in the development of anticancer drugs (Gamage et al., 2002).

Melanoma Cytotoxicity

Wolf et al. (2004) conducted a study on benzamide derivatives conjugated with alkylating cytostatics, demonstrating higher toxicity against melanoma cells compared to parent compounds. This research suggests that this compound could be a precursor in synthesizing benzamide derivatives for targeted melanoma therapy (Wolf et al., 2004).

Synthesis of 4H-1,3,5-Oxadiazine Derivatives

A 2022 study on 1,3,5-oxadiazine derivatives highlights their significance as potential biologically active compounds. The research introduces a new synthesis method for these derivatives, potentially involving this compound as a precursor or intermediate (Biointerface Research in Applied Chemistry, 2022).

Genotoxic Effects Evaluation

Avuloglu-Yilmaz et al. (2017) evaluated the in vitro genotoxicity of 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. This study highlights the importance of assessing the genotoxic effects of derivatives similar to this compound (Avuloglu-Yilmaz et al., 2017).

Synthesis of DNA-binding Compounds

Antonini et al. (2001) synthesized a series of DNA-binding potential antitumor agents using (omega-aminoalkyl)hydrazine. This suggests the relevance of this compound in the synthesis of similar DNA-binding antitumor agents (Antonini et al., 2001).

properties

IUPAC Name

1-amino-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGVHNZWUQMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294167
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52662-76-7
Record name 52662-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94941
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclohexylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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